

2-Furoyl isothiocyanate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Furoyl isothiocyanate**

Cat. No.: **B3422620**

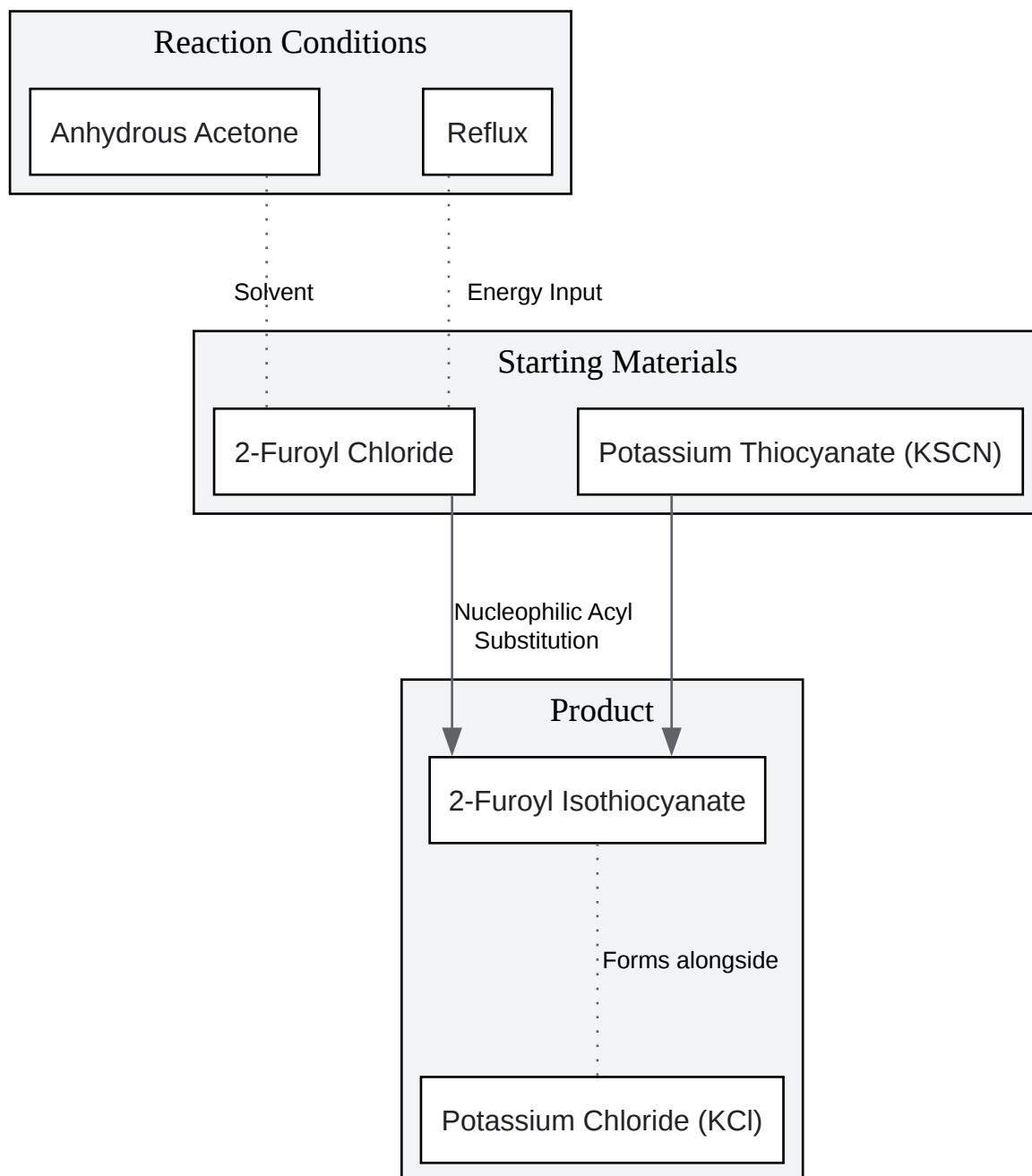
[Get Quote](#)

An In-depth Technical Guide to **2-Furoyl Isothiocyanate**: Synthesis, Reactivity, and Applications for Researchers

Introduction

2-Furoyl isothiocyanate stands as a highly versatile and reactive chemical intermediate, pivotal in the fields of synthetic organic chemistry, drug discovery, and materials science. Characterized by a furan ring attached to an acyl isothiocyanate group, this compound serves as a powerful electrophilic building block. Its unique reactivity profile allows for the straightforward introduction of the furoylthiourea scaffold into a diverse range of molecules, paving the way for the creation of novel compounds with significant biological and chemical properties. This guide, designed for researchers and drug development professionals, provides a comprehensive overview of **2-furoyl isothiocyanate**, from its fundamental properties and synthesis to its practical applications, with a focus on the underlying chemical principles and field-proven methodologies.

Core Physicochemical Properties


A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for **2-furoyl isothiocyanate** are summarized below.

Property	Value	Source(s)
CAS Number	80440-95-5	[1] [2] [3] [4]
Molecular Formula	C ₆ H ₃ NO ₂ S	[1] [2] [4]
Molecular Weight	153.16 g/mol	[1] [2]
IUPAC Name	furan-2-carbonyl isothiocyanate	[1]
Density	~1.30 g/cm ³	[2]
Boiling Point	78 °C at 1 mmHg	[2]

Synthesis of 2-Furoyl Isothiocyanate: A Mechanistic Approach

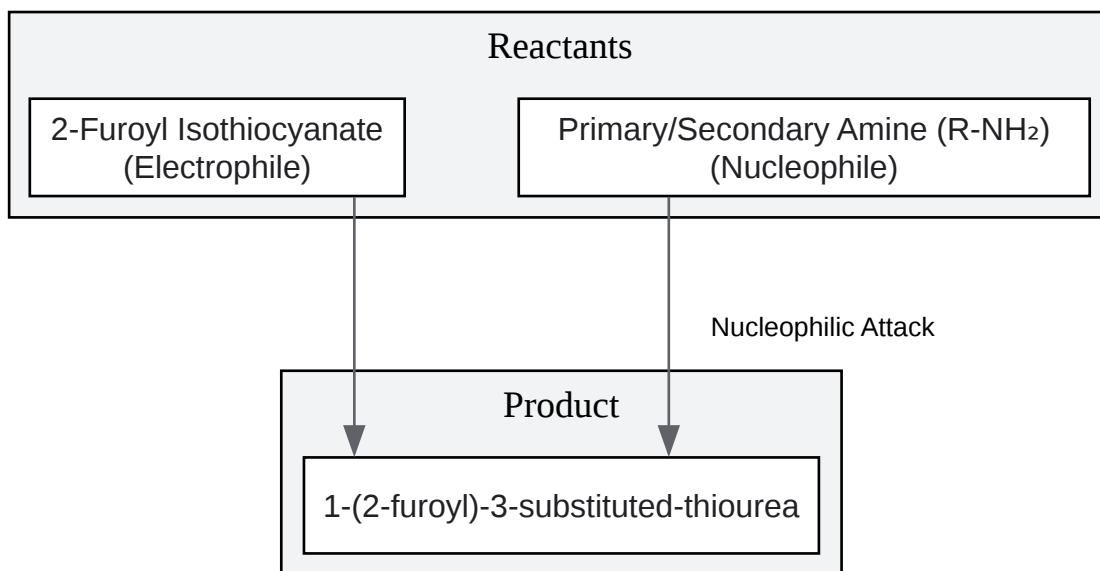
The most direct and widely adopted method for preparing **2-furoyl isothiocyanate** involves the reaction of 2-furoyl chloride with a thiocyanate salt.[\[5\]](#) This approach is favored due to the commercial availability and relative stability of the starting materials, as well as the typically high yields and purity of the resulting product.

The Underlying Chemistry: The synthesis is a nucleophilic acyl substitution reaction. The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The chloride ion, being an excellent leaving group, is subsequently displaced, forming the acyl isothiocyanate product. The choice of an anhydrous solvent, such as dry acetone, is critical to prevent the hydrolysis of the highly reactive 2-furoyl chloride and the product itself.[\[5\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of 2-Furoyl Isothiocyanate from 2-Furoyl Chloride.

Experimental Protocol: Synthesis of 2-Furoyl Isothiocyanate


This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using anhydrous reagents and glassware.

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium thiocyanate (1.1 equivalents) and anhydrous acetone.
- Initiation: Begin stirring the suspension under a gentle flow of nitrogen.
- Addition of Acyl Chloride: Add 2-furoyl chloride (1.0 equivalent) dropwise to the stirring suspension at room temperature. The dropwise addition is crucial to control the initial exothermic reaction.
- Reaction: After the addition is complete, heat the mixture to reflux for a short period (typically 30-60 minutes).^[5] The progress can be monitored by thin-layer chromatography (TLC).
- In Situ Use: The resulting solution/suspension of **2-furoyl isothiocyanate** is often used directly in the next step without isolation, as it is highly reactive and sensitive to moisture. The precipitated potassium chloride byproduct does not typically interfere with subsequent reactions with amines.

Core Reactivity and Key Applications

The synthetic utility of **2-furoyl isothiocyanate** stems from the high electrophilicity of the central carbon atom in the isothiocyanate (-N=C=S) group. This makes it an excellent target for a wide array of nucleophiles, most notably primary and secondary amines.

This reaction forms the basis for synthesizing 1-(2-furoyl)thiourea derivatives, a class of compounds extensively investigated for their biological activities.^[5] The reaction is typically rapid and clean, proceeding at room temperature by simply adding the desired amine to the solution of the freshly prepared isothiocyanate.

[Click to download full resolution via product page](#)

Caption: General reaction of **2-Furoyl Isothiocyanate** with an amine.

Application Focus: Synthesis of Bioactive 1-(2-Furoyl)thiourea Derivatives

Thiourea derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.^{[7][8]} Derivatives synthesized from **2-furoyl isothiocyanate** have been specifically evaluated as potent antioxidant agents and urease inhibitors.^[5]

Experimental Protocol: Synthesis of a 1-(2-furoyl)thiourea Derivative

This protocol details the synthesis of a thiourea derivative from the in situ prepared **2-furoyl isothiocyanate**.

- Preparation of Isothiocyanate: Prepare **2-furoyl isothiocyanate** in anhydrous acetone as described in the synthesis protocol above. After the reflux period, cool the reaction mixture to room temperature.

- **Amine Addition:** To the stirring mixture containing the isothiocyanate, add a solution of the desired primary or secondary amine (1.0 equivalent) in a small amount of acetone dropwise.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the disappearance of the isothiocyanate starting material by TLC.
- **Work-up and Isolation:** Once the reaction is complete, pour the mixture into cold water to precipitate the crude thiourea product.
- **Purification:** Collect the solid product by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1-(2-furoyl)thiourea derivative.[6]
- **Characterization:** Confirm the structure and purity of the final product using standard analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.[5]

Safe Handling and Storage

As a reactive acyl isothiocyanate, **2-furoyl isothiocyanate** and its precursor, 2-furoyl chloride, require careful handling to ensure laboratory safety and maintain reagent integrity.

Parameter	Recommendation	Rationale
Handling	Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9] [10]	The compound is expected to be a lacrymator and is corrosive. Inhalation of vapors and skin contact must be avoided. [10] [11]
Storage	Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated place away from incompatible materials. [9] [12]	The compound is highly sensitive to moisture, which can cause hydrolysis and degradation.
Incompatibilities	Water, strong oxidizing agents, strong bases, alcohols, and amines (except for controlled reactions). [9] [12]	These substances will react readily with the isothiocyanate group, leading to decomposition or undesired side reactions.
Spill Cleanup	Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. [13] Ensure the area is well-ventilated.	Prevents exposure and environmental contamination.

Conclusion

2-Furoyl isothiocyanate is a valuable and potent reagent for chemical synthesis. Its straightforward preparation and predictable reactivity with nucleophiles make it an ideal tool for constructing libraries of 1-(2-furoyl)thiourea derivatives. The demonstrated biological potential of these derivatives in areas such as enzyme inhibition and antioxidant activity underscores the importance of **2-furoyl isothiocyanate** as a key building block in modern drug discovery and

development programs. By adhering to the robust synthetic protocols and safety guidelines outlined in this guide, researchers can effectively harness the synthetic power of this versatile intermediate to advance their scientific objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-FUROYL ISOTHIOCYANATE CAS#: 80440-95-5 [amp.chemicalbook.com]
- 2. 2-Furoyl isothiocyanate: [transworldchemicals.com]
- 3. 2-FUROYL ISOTHIOCYANATE | 80440-95-5 [chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. "Preparation, characterization, antioxidant activity of 1-(2-furoyl) th" by Oday H. R. Al-Jeilawi and Abdullah Qays Oleiwi [bsj.uobaghdad.edu.iq]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- To cite this document: BenchChem. [2-Furoyl isothiocyanate CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3422620#2-furoyl-isothiocyanate-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com